An In-depth Technical Guide to Nε-acetyl-L-lysine-d8
An In-depth Technical Guide to Nε-acetyl-L-lysine-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nε-acetyl-L-lysine-d8, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of the endogenous metabolite Nε-acetyl-L-lysine. This document details its physicochemical properties, outlines a plausible chemical synthesis route, and presents a detailed experimental protocol for its application in quantitative mass spectrometry. Furthermore, it explores the biological significance of its non-labeled analog, Nε-acetyl-L-lysine, in cellular processes, particularly in the epigenetic regulation of gene expression through histone acetylation. This guide is intended to be a valuable resource for researchers in proteomics, metabolomics, and drug development who require precise and reliable methods for the quantification of this important biomolecule.
Introduction
Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a pivotal role in various cellular processes, most notably in the regulation of gene expression through the acetylation and deacetylation of histone proteins. The dynamic nature of lysine (B10760008) acetylation makes its accurate quantification essential for understanding its role in health and disease. Nε-acetyl-L-lysine-d8 serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the endogenous analyte and its distinct mass, which allows for correction of matrix effects and variations in sample processing and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of Nε-acetyl-L-lysine and its deuterated analog are presented in Table 1.
Table 1: Physicochemical Properties of Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8
| Property | Nε-acetyl-L-lysine | Nε-acetyl-L-lysine-d8 |
| Synonyms | (2S)-2-amino-6-acetamidohexanoic acid, N6-Acetyl-L-lysine | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 |
| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₈D₈N₂O₃ |
| Molecular Weight | 188.22 g/mol | 196.3 g/mol |
| Appearance | White crystalline powder | Solid |
| Melting Point | 250 °C (decomposes) | Not explicitly available |
| Solubility | Soluble in water and 80% acetic acid | Soluble in 80% acetic acid, slightly soluble in water[1] |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₈)[1] |
| CAS Number | 692-04-6 | Not explicitly available |
Synthesis of Nε-acetyl-L-lysine-d8
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Protection of the α-amino group of L-lysine: To ensure selective acetylation of the ε-amino group, the α-amino group must first be protected with a suitable protecting group (e.g., Boc, Cbz).
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Deuterated Acetylation: The ε-amino group of the protected lysine is then acetylated using a deuterated acetylating agent, such as acetic anhydride-d6. Acetic anhydride-d6 is commercially available.
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Deprotection: The final step involves the removal of the α-amino protecting group to yield Nε-acetyl-L-lysine-d8.
The enzymatic synthesis of Nε-acetyl-L-lysine has also been described and could potentially be adapted using deuterated precursors.
Biological Significance of Nε-acetyl-L-lysine
Nε-acetyl-L-lysine is a key player in the epigenetic regulation of gene expression. The acetylation and deacetylation of lysine residues on the N-terminal tails of histone proteins alter chromatin structure, thereby modulating the accessibility of DNA to transcription factors.
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Lysine Acetyltransferases (KATs): These enzymes, also known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues. This neutralizes the positive charge of the lysine side chain, weakening the interaction between histones and the negatively charged DNA backbone. This "loosening" of the chromatin structure is generally associated with transcriptional activation.
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Lysine Deacetylases (KDACs): These enzymes, including histone deacetylases (HDACs) and sirtuins, remove the acetyl group from lysine residues. This restores the positive charge, leading to a more condensed chromatin structure and transcriptional repression.
The dynamic interplay between KATs and KDACs is crucial for the precise control of gene expression in response to various cellular signals.
Caption: The reversible process of lysine acetylation and deacetylation.
Experimental Protocols: Quantification of Nε-acetyl-L-lysine in Human Plasma using LC-MS/MS
This section details a validated method for the quantification of Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard. This protocol is adapted from the work of Gessner et al. (2019).[2]
Sample Preparation
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Thaw frozen human plasma samples on ice.
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To a 20 µL aliquot of plasma, add a known amount of Nε-acetyl-L-lysine-d8 solution (concentration to be optimized based on expected analyte levels).
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Precipitate proteins by adding a suitable volume of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile (B52724) containing 1% formic acid).
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Vortex the mixture thoroughly.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Table 2: LC-MS/MS Parameters for the Quantification of Nε-acetyl-L-lysine
| Parameter | Setting |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nε-acetyl-L-lysine: m/z 189.1 → 84.1, 144.1Nε-acetyl-L-lysine-d8: m/z 197.1 → 88.1, 148.1 |
| Collision Energy | To be optimized for each transition |
Data Presentation
The use of a stable isotope-labeled internal standard allows for the accurate quantification of Nε-acetyl-L-lysine in biological matrices.
Table 3: Reference Concentrations of Nε-acetyl-L-lysine in Healthy Human Plasma
| Analyte | Concentration Range (µmol/L) | Mean ± SD (µmol/L) | Reference |
| Nε-acetyl-L-lysine | 0.49 - 2.13 | 1.05 ± 0.33 | Gessner et al. (2019)[2] |
Data from a cohort of 391 healthy volunteers.
Caption: Workflow for metabolite quantification using a stable isotope-labeled internal standard.
Conclusion
Nε-acetyl-L-lysine-d8 is an indispensable tool for the accurate and precise quantification of Nε-acetyl-L-lysine in complex biological matrices. Its use in stable isotope dilution mass spectrometry provides a robust methodology for researchers investigating the roles of lysine acetylation in cellular signaling, disease pathogenesis, and as a potential biomarker. This guide provides the foundational knowledge and practical protocols to facilitate the effective application of Nε-acetyl-L-lysine-d8 in scientific research.
